2,3,4,5,6-Pentabromoethylbenzene

Catalog No.
S565614
CAS No.
85-22-3
M.F
C8H5Br5
M. Wt
500.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4,5,6-Pentabromoethylbenzene

CAS Number

85-22-3

Product Name

2,3,4,5,6-Pentabromoethylbenzene

IUPAC Name

1,2,3,4,5-pentabromo-6-ethylbenzene

Molecular Formula

C8H5Br5

Molecular Weight

500.64 g/mol

InChI

InChI=1S/C8H5Br5/c1-2-3-4(9)6(11)8(13)7(12)5(3)10/h2H2,1H3

InChI Key

FIAXCDIQXHJNIX-UHFFFAOYSA-N

SMILES

CCC1=C(C(=C(C(=C1Br)Br)Br)Br)Br

Solubility

Insoluble (NTP, 1992)

Synonyms

2,3,4,5,6-pentabromoethylbenzene, PEB cpd

Canonical SMILES

CCC1=C(C(=C(C(=C1Br)Br)Br)Br)Br

Application in Environmental Science and Pollution Research

Specific Scientific Field: Environmental Science and Pollution Research

Summary of the Application: Pentabromoethylbenzene (PBEB) is used as a brominated flame retardant (cuBFRs) and has been detected in environmental samples . The study focuses on the hydroxylated transformation products (OH-TPs) of PBEB after UV irradiation .

Methods of Application or Experimental Procedures: The PBEB compound was UV irradiated for 10 minutes in benzotrifluoride. Fractionation on silica gel enabled the separate collection and identification of OH-TPs . For more insights, aliquots of the separated OH-TPs were UV irradiated for another 50 minutes (60 minutes total UV irradiation time) .

Application in Photodegradation Kinetics and Solvent Effect Study

Specific Scientific Field: Photodegradation Kinetics and Solvent Effect Study

Summary of the Application: The study explores the photolysis of PBEB under different irradiation light wavelengths, initial concentrations, and organic solvents .

Methods of Application or Experimental Procedures: The photolysis of PBEB was explored under different irradiation light wavelengths, initial concentrations, and organic solvents. Density functional theory was used for chemical calculation to explore the internal mechanism of solvent effect .

Results or Outcomes: All degradation kinetics conformed to the first-order kinetic model. Under different irradiation light wavelengths, the degradation rates were in the following order: 180400 nm (0.1702~0.3008 min −1) > 334365 nm (0.0265~0.0433 min −1) > 400700 nm (0.0058~0.0099 min −1 ) .

2,3,4,5,6-Pentabromoethylbenzene is a halogenated aromatic compound with the molecular formula C₈H₅Br₅ and a CAS number of 85-22-3. This compound features five bromine atoms substituted on the ethylbenzene framework, making it highly brominated. It appears as a solid at room temperature, with a melting point ranging from 136 to 138 °C and an estimated boiling point of approximately 367.74 °C . The high bromine content contributes to its density, which is around 2.8012 g/cm³ .

Toxicity

Flammability

Reactivity

PBEB is likely to be relatively unreactive under most conditions. However, it may react with strong oxidizing agents or under extreme temperatures [].

Environmental Concerns

PBEB's persistence and potential for bioaccumulation raise concerns about its impact on the environment and human health through exposure routes like contaminated food and water [].

Synthesis of 2,3,4,5,6-pentabromoethylbenzene typically involves bromination of ethylbenzene under controlled conditions. This can be achieved using elemental bromine or brominating agents in the presence of a catalyst or under UV light to facilitate the substitution reaction. The process must be carefully monitored to achieve the desired degree of bromination while minimizing by-products .

2,3,4,5,6-Pentabromoethylbenzene is primarily used in research settings as a reference standard for analytical chemistry and environmental testing. Its high bromine content makes it useful for studying the behavior and degradation of brominated compounds in various environmental matrices . Additionally, it may serve as an intermediate in the synthesis of other brominated organic compounds.

Interaction studies involving 2,3,4,5,6-pentabromoethylbenzene have focused on its environmental persistence and potential bioaccumulation in aquatic organisms. Research indicates that such compounds may interact negatively with biological systems due to their lipophilicity and potential for endocrine disruption . Further studies are necessary to fully understand the implications of exposure to this compound.

Similar compounds to 2,3,4,5,6-pentabromoethylbenzene include:

Compound NameMolecular FormulaBromine AtomsUnique Characteristics
HexabromobenzeneC₆H₃Br₆6Highly brominated; used as a flame retardant
Tetrabromobisphenol AC₁₂H₈Br₄O4Used in flame retardants; has different structural properties
Decabromodiphenyl etherC₁₂Br₁₀O10Commonly used as a flame retardant; highly persistent

Uniqueness: The unique feature of 2,3,4,5,6-pentabromoethylbenzene lies in its specific arrangement of bromine atoms on the ethylbenzene structure. This distinct substitution pattern influences its physical properties and potential applications compared to other brominated compounds .

Friedel-Crafts Catalyzed Bromination Mechanisms

The synthesis of 2,3,4,5,6-pentabromoethylbenzene fundamentally relies on Friedel-Crafts catalyzed bromination reactions, which represent the most established approach for introducing multiple bromine substituents onto aromatic rings [3]. The compound is prepared through the Friedel-Crafts-catalyzed bromination of ethylbenzene in an inert solvent, utilizing the electrophilic aromatic substitution mechanism [3].

The bromination mechanism proceeds through a well-defined two-step process involving electrophilic addition followed by electrophile elimination [11]. In the preliminary step, the formation of a strongly electrophilic bromine cation occurs through the interaction of molecular bromine with the Lewis acid catalyst [11] [15]. The most commonly employed catalyst for this transformation is ferric chloride, which enhances the electrophilic strength of bromine by forming a complex [11] [12].

The mechanism initiates with the formation of the electrophile through the reaction of bromine with ferric bromide, creating an activated bromine species [15]. Subsequently, electrophilic addition of the activated bromine to the aromatic ring generates a positively charged arenium intermediate, commonly referred to as a Wheland intermediate [11] [15]. The final step involves electrophile elimination from the Wheland intermediate through proton removal, regenerating the aromatic system and yielding the brominated product [15].

Catalyst selection plays a crucial role in determining reaction efficiency and product selectivity. Iron powder has been identified as providing the highest yield of perbrominated products with superior assay values, maintaining activity throughout the entire bromination period [36]. Ferric bromide demonstrates slightly faster initial bromination rates compared to iron powder, though it yields products with marginally lower assay values [36]. Alternative catalysts such as aluminum chloride exhibit reduced activity compared to iron-based systems and tend to undergo deactivation more rapidly during the bromination process [36].

The reaction conditions significantly influence the extent of bromination and product distribution. The electrophilic aromatic substitution mechanism allows for sequential bromination events, enabling the introduction of multiple bromine atoms onto the ethylbenzene framework [10]. The high degree of bromination achieved in 2,3,4,5,6-pentabromoethylbenzene synthesis reflects the cumulative effect of repeated electrophilic substitution reactions under optimized conditions [3].

Solvent Systems and Reaction Optimization

Solvent selection represents a critical parameter in optimizing the bromination of ethylbenzene to form 2,3,4,5,6-pentabromoethylbenzene. The choice of solvent system directly impacts reaction kinetics, product selectivity, and overall process efficiency [17]. Methylene chloride has emerged as the preferred solvent for commercial production of highly brominated aromatic compounds, providing optimal dissolution properties and reaction control [32].

Temperature optimization studies have revealed that bromination reactions benefit from elevated temperatures within specific ranges to maximize conversion efficiency [14]. The optimal temperature range for aromatic bromination typically falls between 150°C and 310°C, with the upper limit determined by the thermal stability of the target compound [21]. For pentabromoethylbenzene synthesis, maintaining temperatures around 180-210°C has proven effective for achieving high conversion rates while preserving product integrity [21].

Pressure conditions also influence reaction outcomes, particularly in industrial-scale operations where controlled atmospheres are maintained [17]. The use of pressurized systems at 5.0 megapascals has been reported to enhance reaction efficiency in bromination processes, though specific optimization for pentabromoethylbenzene requires careful consideration of vapor pressure characteristics [17].

Reaction time optimization involves balancing conversion efficiency with potential side reactions and product degradation [39]. Studies utilizing continuous stirring at 1500 revolutions per minute have demonstrated improved mass transfer and reaction homogeneity in bromination systems [17]. The optimization of reaction duration typically ranges from 20 minutes to several hours, depending on the specific catalyst system and reaction conditions employed [16] [33].

Solvent-free approaches have also been investigated as alternative methodologies for aromatic bromination. The use of alumina-supported N-bromosuccinimide has shown promise as an efficient reagent for ring bromination under solvent-free conditions, though application to highly brominated systems like pentabromoethylbenzene requires further development [16]. These methods offer potential environmental advantages while maintaining reaction efficiency through solid-phase catalysis [16].

The role of aprotic solvents, particularly dichloromethane, has been extensively studied in bromination reactions involving aluminum chloride catalysts [17]. The combination of dry aluminum chloride catalyst with dichloromethane provides optimal conditions for controlled bromination, offering superior results compared to protic solvent systems [17]. This solvent combination enables precise control over the extent of bromination while minimizing unwanted side reactions [17].

Purification Techniques and Yield Maximization

The purification of 2,3,4,5,6-pentabromoethylbenzene presents unique challenges due to its high bromine content and solid-state properties at room temperature [3] [21]. Traditional purification techniques require modification to accommodate the specific characteristics of heavily brominated aromatic compounds [21].

Recrystallization represents the primary purification method for pentabromoethylbenzene, though conventional approaches often prove inadequate for highly brominated systems [21]. The compound exhibits limited solubility in common organic solvents, with slight solubility observed in chloroform and heated methanol [3]. Successful recrystallization typically requires the use of specialized solvent systems and controlled temperature conditions to achieve adequate dissolution and subsequent crystallization [3].

Advanced purification methodologies have been developed specifically for brominated aromatic compounds containing impurities such as residual free bromine and hydrogen bromide [21]. A single-step processing approach involving simultaneous grinding and heating in the presence of heated air has proven effective for removing volatile impurities [21]. This method operates at temperatures ranging from 140°C to 300°C, with the optimal range being 180-310°C for maximum impurity removal [21].

The grinding and heating process effectively removes occluded free bromine, hydrogen bromide, and other brominated by-products through thermal desorption [21]. Temperature control is critical, as the maximum processing temperature cannot exceed the melting point of the target compound, which for pentabromoethylbenzene is approximately 136-138°C [3] [21]. The process duration typically ranges from several seconds to one hour, depending on the equipment used and desired particle size distribution [21].

Purification ParameterOptimal RangeEffect on Product Quality
Temperature150-200°CMaximizes impurity removal without decomposition
Processing Time30 seconds - 3 minutesBalances efficiency with thermal stability
Particle Size<20 micronsEnhances surface area for impurity diffusion
Air Flow RateHeated air at processing temperatureFacilitates volatile impurity removal

Gas chromatography coupled with mass spectrometry has emerged as the preferred analytical method for purity assessment and quality control of pentabromoethylbenzene [40] [43]. The technique provides high selectivity and sensitivity for detecting trace impurities and brominated by-products [40]. Electron impact ionization mode offers superior detection capabilities for most brominated compounds, while negative chemical ionization provides enhanced sensitivity for specific analytes [40] [43].

High-performance liquid chromatography methods have also been developed for pentabromoethylbenzene analysis, utilizing reverse-phase columns with acetonitrile-water mobile phases [4] [47]. These methods enable separation and quantification of the target compound while identifying potential impurities and degradation products [4]. The addition of phosphoric acid to the mobile phase enhances separation efficiency, though mass spectrometry-compatible applications require substitution with formic acid [4].

Column chromatography on silica gel represents another viable purification approach for pentabromoethylbenzene [22]. The method utilizes standard silica gel with mesh sizes of 100-200, providing effective separation based on polarity differences [22]. Elution protocols typically employ gradient systems starting with low-polarity solvents and progressing to higher-polarity mixtures as needed [22].

Industrial Scale Manufacturing Challenges

The industrial production of 2,3,4,5,6-pentabromoethylbenzene faces numerous technical and economic challenges that significantly impact manufacturing feasibility and cost-effectiveness [48] [50]. Historical production data indicates that pentabromoethylbenzene was manufactured in the United States until 1990, with production volumes ranging between 4 and 226 tonnes in 1986 [27].

Scale-up challenges primarily arise from the need to maintain precise reaction control while handling large quantities of brominating agents [50]. The use of N-bromosuccinimide in industrial processes requires careful thermal management due to potential hazardous side reactions with organic solvents [50]. Studies have identified delayed reactions resulting from free-radical initiation, necessitating specialized feeding programs and temperature control protocols [50].

Heat management represents a critical aspect of industrial bromination processes, particularly when scaling from laboratory to pilot plant operations [50]. The exothermic nature of bromination reactions requires sophisticated temperature control systems to prevent runaway reactions and ensure product quality [50]. Semibatch operation modes with controlled reagent addition have proven effective for managing heat generation while maintaining optimal reaction conditions [50].

Economic considerations significantly influence the viability of pentabromoethylbenzene production at industrial scales [26] [30]. The global brominated flame retardants market, valued at 13.75 billion USD in 2023, is expected to reach 17.85 billion USD by 2030, indicating continued demand for brominated compounds [30]. However, increasing regulatory restrictions and environmental concerns have shifted market preferences toward alternative flame retardants [26] [30].

Manufacturing infrastructure requirements include specialized handling systems for bromine-containing reagents and products [49]. The corrosive nature of bromine and its compounds necessitates the use of resistant materials and containment systems [49]. Additionally, waste management and emission control systems are essential components of industrial bromination facilities [32].

Process optimization studies have identified several key parameters affecting industrial production efficiency:

Manufacturing ParameterOptimal ConditionsImpact on Production
Reactor Temperature150-200°CControls reaction rate and selectivity
Catalyst Loading0.1-0.5 mol%Balances activity with cost
Residence Time2-6 hoursEnsures complete conversion
Solvent Recovery>95%Reduces operating costs

The development of continuous flow processes has emerged as a potential solution to scale-up challenges in bromination chemistry [48]. Flow reactors offer improved heat and mass transfer compared to traditional batch processes, enabling better control over reaction conditions [48]. Photochemical bromination in flow systems has shown particular promise for scalable production, though application to pentabromoethylbenzene synthesis requires further development [48].

Environmental regulations increasingly impact industrial brominated compound production, with stricter controls on emissions and waste disposal [26] [29]. The implementation of green chemistry principles and sustainable manufacturing practices has become essential for maintaining regulatory compliance and market competitiveness [49]. Alternative bromination methods using electrochemical processes have been investigated as environmentally friendlier approaches, though commercial viability for pentabromoethylbenzene production remains to be established [49].

Quality control and analytical monitoring represent additional challenges in industrial production [40] [41]. The need for real-time analysis and process control requires sophisticated analytical instrumentation capable of monitoring reaction progress and product quality [40]. Automated sampling systems and online analytical techniques are increasingly employed to ensure consistent product quality and process optimization [41].

2,3,4,5,6-Pentabromoethylbenzene exhibits distinctive partitioning behavior in environmental matrices that reflects its highly brominated aromatic structure and hydrophobic characteristics. The compound demonstrates extremely low water solubility at 0.10 milligrams per liter, indicating strong preference for organic phases and particulate matter [1]. This low aqueous solubility is consistent with its high octanol-water partition coefficient (log Kow) of 7.48, which places it firmly in the category of highly hydrophobic organic compounds [1].

The partitioning properties of pentabromoethylbenzene are further characterized by its vapor pressure of 4.65×10⁻⁶ pascals and Henry's law constant of 7.92×10⁻⁵, indicating limited volatility and minimal air-water exchange [1]. The octanol-air partition coefficient (log Koa) of 6.491 suggests moderate potential for atmospheric transport, though the compound's low volatility restricts its mobility in the gas phase [1].

In sediment-water systems, pentabromoethylbenzene demonstrates strong affinity for organic matter and particulate phases. The compound's partitioning behavior follows patterns similar to other persistent organic pollutants, with preferential sorption to sediments containing higher organic carbon content [2] [3]. Studies of brominated flame retardants in Norwegian environmental samples revealed that pentabromoethylbenzene accumulates preferentially in sediments and shows limited mobility in aqueous systems [2] [3].

The partitioning coefficient between sediment and water phases is influenced by the organic carbon content of sediments, with black carbon playing a particularly important role in sorption strength [4] [5]. Field studies demonstrate that pentabromoethylbenzene partitioning follows non-linear isotherms when black carbon is present, indicating multiple sorption mechanisms operating simultaneously [4] [5].

Table 1: Environmental Partitioning Properties of 2,3,4,5,6-Pentabromoethylbenzene

PropertyValueSource
Water Solubility (mg/L)0.10Chemspider database
Log Kow7.48Chemspider database
Vapor Pressure (Pa)4.65×10⁻⁶Chemspider database
Henry's Law Constant7.92×10⁻⁵Chemspider database
Log Koa6.491Chemspider database

Atmospheric Degradation Pathways (Photolysis, OH Radical Interactions)

The atmospheric degradation of 2,3,4,5,6-Pentabromoethylbenzene occurs through multiple pathways, with photolysis and hydroxyl radical reactions representing the primary transformation mechanisms. Photodegradation studies reveal that the compound undergoes systematic hydrodebromination under ultraviolet irradiation, following first-order kinetics across different wavelength ranges [6] [7] [8].

Photolysis rates demonstrate strong wavelength dependence, with degradation proceeding most rapidly under short-wavelength ultraviolet radiation (180-400 nanometers) [6] [7] [8]. Under these conditions, rate constants range from 0.1702 to 0.3008 per minute, corresponding to half-lives as short as 3.57 minutes in organic solvents [6] [7] [8]. At environmentally relevant wavelengths (334-365 nanometers), degradation rates decrease significantly to 0.0265-0.0433 per minute, extending half-lives to approximately 112 minutes [6] [7] [8].

The photodegradation mechanism involves preferential removal of bromine atoms from positions with high bromine density, following the pattern of nucleophilic attack on carbon-bromine bonds [6] [7] [8]. Density functional theory calculations indicate that bromine removal from positions flanked by two vicinal bromine atoms proceeds approximately three times faster than from isolated positions [9] [10]. This preferential debromination explains the predominant formation of tetra- and tribrominated transformation products during photolysis [9] [10].

Hydroxyl radical reactions represent another significant atmospheric degradation pathway for pentabromoethylbenzene. Theoretical studies using density functional theory methods reveal that hydroxyl radicals interact with the compound through both addition and abstraction mechanisms [11] [12]. The optimal reaction pathway involves hydroxyl radical addition to the benzene ring, with an energy barrier of 40.9 kilojoules per mole [11] [12].

The rate constant for hydroxyl radical reactions with pentabromoethylbenzene at 298 Kelvin is 6.63×10⁻¹⁴ cubic centimeters per molecule per second for the addition pathway [11] [12]. This rate constant indicates moderate reactivity with atmospheric hydroxyl radicals, contributing to the compound's atmospheric removal processes [11] [12].

Ozone reactions provide an additional atmospheric degradation mechanism, though at significantly slower rates compared to hydroxyl radical interactions. The energy barrier for ozone addition reactions is 97.6 kilojoules per mole, with a corresponding rate constant of 2.45×10⁻²⁴ cubic centimeters per molecule per second [11] [12]. These slow ozone reaction rates suggest that direct ozonolysis is not a major atmospheric removal pathway for pentabromoethylbenzene [11] [12].

Table 2: Photodegradation Kinetics of 2,3,4,5,6-Pentabromoethylbenzene

Light Wavelength (nm)Rate Constant (min⁻¹)Half-life (min)Solvent Effect
180-4000.1702-0.30083.57Acetone > Toluene > n-hexane
334-3650.0265-0.0433112.12Acetone > Toluene > n-hexane
400-7000.0058-0.0099Not specifiedAcetone > Toluene > n-hexane

Aquatic System Persistence and Sediment Interaction Dynamics

2,3,4,5,6-Pentabromoethylbenzene demonstrates high persistence in aquatic systems, with limited degradation under typical environmental conditions. The compound's extremely low water solubility of 0.10 milligrams per liter results in rapid partitioning from the aqueous phase to sediments and suspended particulate matter [13] [14] [15] [16]. This partitioning behavior effectively removes the compound from bioavailable dissolved phases while concentrating it in sedimentary compartments where degradation rates are substantially reduced [1].

Sediment interaction dynamics are governed by the compound's strong affinity for organic matter, particularly black carbon components present in sediments [2] [3]. Field studies in Norwegian environments demonstrate that pentabromoethylbenzene preferentially accumulates in sediments with higher organic carbon content, following distribution patterns similar to other persistent organic pollutants [2] [3]. The compound exhibits non-linear sorption isotherms in the presence of black carbon, indicating multiple binding mechanisms and very strong sorption at low aqueous concentrations [4] [5].

Desorption kinetics from contaminated sediments follow a biphasic pattern, with an initial rapid release phase followed by extremely slow release rates [4] [5]. The slower desorption phase can extend over decadal timescales, particularly in sediments with high black carbon content or coarse grain sizes [4] [5]. This slow desorption behavior contributes significantly to the compound's environmental persistence and potential for long-term sediment contamination [4] [5].

In aquatic systems, pentabromoethylbenzene shows resistance to both biotic and abiotic degradation processes. The compound's heavily brominated structure inhibits microbial metabolism, while its low water solubility limits exposure to aqueous-phase degradation mechanisms [1]. Studies of brominated flame retardants in aquatic environments consistently report detection of pentabromoethylbenzene in sediment cores spanning multiple decades, indicating minimal in-situ degradation [17] [18].

The persistence of pentabromoethylbenzene in aquatic systems is further enhanced by its association with suspended particulate matter and settling particles. The compound readily adsorbs to particles in the water column, facilitating transport to sedimentary environments where oxygen limitation and reduced microbial activity further slow degradation processes [1]. This particle-mediated transport represents a significant pathway for the compound's distribution in aquatic systems and contributes to its accumulation in depositional environments [1].

Sediment-water exchange processes for pentabromoethylbenzene are characterized by slow kinetics and strong hysteresis effects. Once incorporated into sediment matrices, the compound demonstrates limited remobilization to overlying waters, even under changing environmental conditions [4] [5]. This irreversible binding behavior contributes to the compound's classification as a persistent organic pollutant and raises concerns about long-term environmental contamination [19].

Physical Description

Insoluble in water. (NTP, 1992)

XLogP3

6.2

Melting Point

279 to 282 °F (NTP, 1992)
138.0 °C

UNII

697LYO57KP

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

85-22-3

Wikipedia

2,3,4,5,6-pentabromoethylbenzene

Biological Half Life

1.05 Days

General Manufacturing Information

Benzene, 1,2,3,4,5-pentabromo-6-ethyl-: INACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.

Dates

Last modified: 08-15-2023

Bioaccumulation of several brominated flame retardants and dechlorane plus in waterbirds from an e-waste recycling region in South China: associated with trophic level and diet sources

Xiu-Lan Zhang, Xiao-Jun Luo, Hong-Ying Liu, Le-Huan Yu, She-Jun Chen, Bi-Xian Mai
PMID: 21128659   DOI: 10.1021/es102251s

Abstract

The present study is primarily designed to examine the role played by dietary sources on polybrominated diphenyl ethers (PBDE) congener profiles in waterbirds collected in an e-waste recycling region in South China. Some emerging halogenated flame retardants (HFRs), such as dechlorane plus (DP), 2,3,4,5,6-pentabromoethyl benzene (PBEB), pentabromotoluene (PBT), and 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE), were also quantified. Stable isotopes (δ(15)N and δ(13)C) were analyzed to assess the trophic levels and dietary sources of the birds. PBDEs were found to be the predominant HFRs, followed by DP, PBT, PBEB, and BTBPE. The birds in which BDE209 was predominant have differential δ(13)C and δ(15)N signatures compared with other birds, suggesting that dietary source is one of the important factors in determining the PBDE congener profile in birds. The levels of ΣPBDEs, PBEB, and PBT were significantly correlated with the trophic level (δ(15)N) for avian species which are located in a food chain, indicating the biomagnification potential of these compounds. No correlation was found between DP concentrations and trophic level of the birds. There is a significantly negative correlation between the fraction of anti-DP and δ(15)N, suggesting that the metabolic capability of DP in birds increases with the trophic level of the birds.


Presence and partitioning properties of the flame retardants pentabromotoluene, pentabromoethylbenzene and hexabromobenzene near suspected source zones in Norway

Hans Peter H Arp, Thomas Møskeland, Patrik L Andersson, Jenny Rattfelt Nyholm
PMID: 21140013   DOI: 10.1039/c0em00258e

Abstract

The brominated flame retardants (BFRs), pentabromotoluene (PBT), pentabromoethylbenzene (PBEB) and hexabromobenzene (HBB), exhibit physical-chemical properties similar to other persistent organic pollutants, and have been in use as flame retardants for several decades. Data on these BFRs in diverse environmental samples can be found in studies from the 1970s and 1980s, as well as in recent years, though very little in the years in between. Due to a lack of data, the cause for the apparent re-emergence of these BFRs in recent studies is unclear, and could reflect changes in production volumes, accumulation of transformation products from BFR precursors, improved analytical techniques or simply a re-emergence in concern. Very little data are available on their environmentally relevant partitioning properties, which could help to explain the occurrence and fate of these BFRs. In this study we analysed for the presence of HBB, PBT, and PBEB in diverse environmental samples from potential Norwegian BFR source zones. Additionally, environmental partitioning properties of these BFRs as well as brominated benzenes were estimated and validated using experimental data for brominated benzenes. Of the three BFRs, HBB was identified in detectable quantities at most source zones, PBEB only near a metal recycling factory, and PBT only in a few additional locations from where PBEB was detected. Data from this study show that HBB is likely widely distributed, as verified both by chemical analysis and estimated properties. Measured HBB levels in wastewater treatment plants indicate that the treatment practices used in the study locations are not effective at lowering HBB levels, perhaps due to association with low density suspended solids (e.g. microplastics).


Polymeric brominated flame retardants: are they a relevant source of emerging brominated aromatic compounds in the environment?

Bruno Gouteux, Mehran Alaee, Scott A Mabury, Grazina Pacepavicius, Derek C G Muir
PMID: 19174868   DOI: 10.1021/es8022336

Abstract

A purge and trap method was used to study the release of brominated organic compounds from polymeric brominated flame retardants (BFRs), a relatively unknown class of flame retardant materials. Among the volatile brominated organics released, pentabromotoluene (PBTo), pentabromoethylbenzene (PBEB), and hexabromobenzene (HBB) were of particular interest because of their high potential to persist in the environment The impact of a thermal stress on the release of these compounds was assessed by applying different constant temperatures for one hour to a polymeric BFR sample. Release rates ranged between 22 +/- 2.1 ng g(-1) h(-1) for PBEB to 2480 +/- 500 ng g(-1) h(-1) for PBTo at room temperature. These rates of release reached 65 +/- 11 ng g(-1) h(-1) for PBEB and 42400 +/- 4700 ng g(-1) h(-1) for PBTo at 100 degrees C. This suggests that the compounding of thermoplastic polyesters done at high temperatures, up to 290 degrees C, could lead to the release of significant amounts of volatile brominated compounds in the environment when crude polymeric BFRs are used as flame retardants. To assess if this unsuspected source of volatile brominated compounds to the environment was relevant to support air concentrations in the Great Lakes area, air samples collected at Egbert (ON, Canada) were analyzed and PBTo, PBEB, and HBB were detected at low levels in some air samples (<0.01 to 0.09 pg/m3). As a second step, a Level III fugacity model was run using release rates of PBTo, PBEB, and HBB determined in this study. Results of the model indicated that prevailing PBEB and HBB air concentrations were not supported by their release from polymeric BFRs but by the use of these compounds as additive BFRs. However, these model predictions suffered from a lack of information on the actual use of polymeric BFRs. Hence, further work is needed to assess the release of potentially persistent brominated aromatic compounds from polymeric BFRs.


Novel flame retardants, 1,2-bis(2,4,6-tribromophenoxy)ethane and 2,3,4,5,6-pentabromoethylbenzene, in United States' environmental samples

Eunha Hoh, Lingyan Zhu, Ronald A Hites
PMID: 15884337   DOI: 10.1021/es048508f

Abstract

Two brominated flame retardants, 1,2-bis(2,4,6-tribromophenoxy)ethane (TBE) and 2,3,4,5,6-pentabromoethylbenzene (PEB), were detected and identified in ambient air samples from various sites in the United States. The identifications were confirmed by comparing the gas chromatographic retention times and mass spectra of the compounds found in the environment with those of authentic materials. Generally, the TBE concentrations in air were comparable to those of tetra- through hexabrominated diphenyl ethers (PBDEs) and often higher than those of decabromodiphenyl ether (BDE-209). The atmospheric TBE concentrations at locations in the southern United States were higher than those in the northern United States. TBE was also found in a sediment core from Lake Michigan; the concentrations of TBE increased with time, were lower than those of BDE-209, but were approximately 10 times higher than the sum of BDE-47, -99, and -100. The maximum PEB concentration in Chicago air was 550 pg/ m3, which was 10 times higherthan the concentration of total PBDEs in this sample. In general, the concentrations of PEB in air samples were low but detectable and were less than those of PBDEs. PEB was not found in the sediment core from Lake Michigan. These occurrences of relatively high concentrations of TBE and PEB in environmental samples may reflect the increasing usage of these compounds as flame retardants.


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